molecular formula C24H27N3O3S B3299390 N-(3,5-Dimethoxyphenyl)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)acetamide CAS No. 899906-86-6

N-(3,5-Dimethoxyphenyl)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)acetamide

Cat. No.: B3299390
CAS No.: 899906-86-6
M. Wt: 437.6 g/mol
InChI Key: WRPKJEIDUPKDNU-UHFFFAOYSA-N
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Description

This compound is a synthetic acetamide derivative featuring a 3,5-dimethoxyphenyl group and a 1,4-diazaspiro[4.5]deca-1,3-diene moiety linked via a sulfanyl bridge. The compound’s crystallographic characterization likely relies on tools like SHELXL for refinement, as this program is the industry standard for small-molecule structural analysis .

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[(2-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3S/c1-29-19-13-18(14-20(15-19)30-2)25-21(28)16-31-23-22(17-9-5-3-6-10-17)26-24(27-23)11-7-4-8-12-24/h3,5-6,9-10,13-15H,4,7-8,11-12,16H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPKJEIDUPKDNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CSC2=NC3(CCCCC3)N=C2C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-Dimethoxyphenyl)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Structure and Composition

  • Common Name : N-(3,5-dimethoxyphenyl)-2-((3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide
  • CAS Number : 899906-08-2
  • Molecular Formula : C23H25N3O3S
  • Molecular Weight : 423.5 g/mol

Physical Properties

PropertyValue
DensityN/A
Boiling PointN/A
Melting PointN/A
Flash PointN/A

The compound exhibits several biological activities that are primarily attributed to its structural features. The diazaspiro framework is known for its ability to interact with various biological targets, potentially influencing cellular signaling pathways.

  • Antitumor Activity : Preliminary studies indicate that compounds with similar diazaspiro structures can exhibit antitumor effects by inhibiting key oncogenic pathways. For instance, diazaspiro compounds have been shown to impede the RAS signaling pathway, which is critical in many cancers .
  • Antimicrobial Properties : The thioacetamide moiety in the compound may contribute to antimicrobial activity by disrupting microbial cell membranes or interfering with metabolic processes.

Case Studies and Research Findings

Research findings regarding the biological activity of this compound are still emerging. However, several studies have explored related compounds:

  • A study on a related diazaspiro compound demonstrated significant cytotoxicity against cancer cell lines, suggesting a potential for development as an anticancer agent .
  • Another investigation highlighted the role of similar compounds in inhibiting type III secretion systems in pathogenic bacteria, indicating potential applications in treating infections caused by resistant strains .

In Vivo Studies

In vivo evaluations of related compounds have shown promising results:

  • A specific diazaspiro compound demonstrated a dose-dependent antitumor effect in xenograft mouse models, showcasing its potential therapeutic efficacy against solid tumors .

Scientific Research Applications

The compound N-(3,5-Dimethoxyphenyl)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)acetamide (CAS Number: 899906-08-2) is a complex organic molecule with potential applications in various scientific fields, including medicinal chemistry and pharmacology. Below is a detailed exploration of its applications, supported by data tables and case studies.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties. The compound's unique structure suggests possible interactions with biological targets that may lead to novel treatments for various diseases.

Case Study: Anticancer Activity

Research conducted on similar diazaspiro compounds has indicated that they possess anticancer properties by inhibiting specific kinases involved in tumor growth. For instance, a study highlighted the efficacy of spiro compounds in blocking the proliferation of cancer cells through apoptosis induction mechanisms.

Neuropharmacology

The compound may also exhibit neuroprotective effects, which can be beneficial in treating neurodegenerative disorders such as Alzheimer's disease. The presence of methoxy groups in the phenyl ring may enhance its ability to cross the blood-brain barrier.

Case Study: Neuroprotective Effects

A related study demonstrated that compounds with similar structural motifs showed significant neuroprotective effects in animal models of neurodegeneration by reducing oxidative stress and inflammation.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties. The thioether functional group could contribute to its activity against various bacterial strains.

Case Study: Antibacterial Activity

In vitro testing revealed that a structurally analogous compound exhibited considerable antibacterial activity against Gram-positive bacteria, indicating potential for further development as an antimicrobial agent.

Research and Development

Further research is required to fully elucidate the pharmacological profile of this compound. Future studies should focus on:

  • Mechanistic Studies : Understanding the molecular interactions and pathways affected by this compound.
  • Clinical Trials : Evaluating its safety and efficacy in human subjects for targeted therapeutic applications.
  • Structure-Activity Relationship (SAR) Analysis : Identifying modifications that enhance biological activity while minimizing toxicity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While the provided evidence lacks direct data on analogous compounds, the following hypothetical comparison framework is proposed based on crystallographic methodologies described in the SHELX literature:

Structural Features

Crystallographic parameters (e.g., bond lengths, angles, and torsion angles) refined using SHELXL enable precise comparisons between this compound and its analogs. For example:

Parameter N-(3,5-Dimethoxyphenyl)-2-...acetamide Analog A Analog B
C-S bond length (Å) 1.78 (hypothetical) 1.82 1.75
Spirocyclic angle (°) 112.3 108.5 115.6
Methoxy group torsion 15° 22° 10°

Note: Hypothetical data for illustrative purposes only.

Electronic and Steric Effects

The 3,5-dimethoxyphenyl group likely enhances electron-donating properties compared to unsubstituted phenyl analogs.

Refinement Challenges

SHELXL’s robust handling of disorder and twinning would be critical for resolving structural ambiguities in analogs with flexible sulfanyl bridges or bulky substituents.

Research Findings and Limitations

  • Crystallographic Reliability : SHELX-refined structures achieve R-factors below 5% for high-quality datasets , ensuring accuracy in comparative studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,5-Dimethoxyphenyl)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3,5-Dimethoxyphenyl)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)acetamide

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